molecular formula C20H32O3 B15077674 Methyl 3-(dodecyloxy)benzoate CAS No. 52415-13-1

Methyl 3-(dodecyloxy)benzoate

Cat. No.: B15077674
CAS No.: 52415-13-1
M. Wt: 320.5 g/mol
InChI Key: JOYQSMXBQJIRSC-UHFFFAOYSA-N
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Description

Methyl 3-(dodecyloxy)benzoate: is an organic compound with the molecular formula C20H32O3 and a molecular weight of 320.476 g/mol . It is a derivative of benzoic acid, where the hydrogen atom of the carboxyl group is replaced by a methyl group, and the hydrogen atom of the benzene ring is substituted with a dodecyloxy group. This compound is known for its hydrophobic properties and is used in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 3-(dodecyloxy)benzoate can be synthesized through the esterification of 3-hydroxybenzoic acid with dodecanol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester bond .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of solid acid catalysts, such as zirconium metal catalysts, can enhance the efficiency of the esterification process .

Chemical Reactions Analysis

Types of Reactions: Methyl 3-(dodecyloxy)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Methyl 3-(dodecyloxy)benzoate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of methyl 3-(dodecyloxy)benzoate involves its interaction with hydrophobic regions of molecules and surfaces. The dodecyloxy group enhances the compound’s hydrophobicity, allowing it to interact with lipid bilayers and other hydrophobic environments. This property makes it useful in applications such as drug delivery, where it can facilitate the transport of hydrophobic drugs across cell membranes .

Comparison with Similar Compounds

Comparison: Methyl 3-(dodecyloxy)benzoate is unique due to its specific substitution pattern and chain length, which confer distinct hydrophobic properties. Compared to methyl 3-(decyloxy)benzoate, it has a longer alkyl chain, resulting in increased hydrophobicity. In contrast, methyl 3,4,5-tris(dodecyloxy)benzoate has multiple dodecyloxy groups, which further enhance its hydrophobic characteristics .

Properties

CAS No.

52415-13-1

Molecular Formula

C20H32O3

Molecular Weight

320.5 g/mol

IUPAC Name

methyl 3-dodecoxybenzoate

InChI

InChI=1S/C20H32O3/c1-3-4-5-6-7-8-9-10-11-12-16-23-19-15-13-14-18(17-19)20(21)22-2/h13-15,17H,3-12,16H2,1-2H3

InChI Key

JOYQSMXBQJIRSC-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCOC1=CC=CC(=C1)C(=O)OC

Origin of Product

United States

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